molecular formula C16H14Cl2N2O2 B11171787 N-(2,4-dichlorophenyl)-4-(propanoylamino)benzamide

N-(2,4-dichlorophenyl)-4-(propanoylamino)benzamide

Cat. No.: B11171787
M. Wt: 337.2 g/mol
InChI Key: AKKUEPGGCOVNCF-UHFFFAOYSA-N
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Description

N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE is an organic compound characterized by the presence of dichlorophenyl and propanamidobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE typically involves the reaction of 2,4-dichlorophenylamine with 4-propanamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

In industrial settings, the production of N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DICHLOROPHENYL)-4-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14Cl2N2O2

Molecular Weight

337.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-(propanoylamino)benzamide

InChI

InChI=1S/C16H14Cl2N2O2/c1-2-15(21)19-12-6-3-10(4-7-12)16(22)20-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22)

InChI Key

AKKUEPGGCOVNCF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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